6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents under controlled conditions. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with carboximidamide derivatives in the presence of hydroiodic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are of interest for their pharmacological properties .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.
3,4-Dihydroisoquinoline derivatives: These compounds share the core isoquinoline structure and exhibit similar chemical reactivity.
Uniqueness
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroiodide form enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYORILRUASVSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594679 |
Source
|
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-51-8 |
Source
|
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.